Cas no 2137611-56-2 (2,2-difluoro-3-(trimethyl-1H-pyrazol-1-yl)propan-1-amine)

2,2-difluoro-3-(trimethyl-1H-pyrazol-1-yl)propan-1-amine 化学的及び物理的性質
名前と識別子
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- EN300-788332
- 2137611-56-2
- 2,2-difluoro-3-(trimethyl-1H-pyrazol-1-yl)propan-1-amine
-
- インチ: 1S/C9H15F2N3/c1-6-7(2)13-14(8(6)3)5-9(10,11)4-12/h4-5,12H2,1-3H3
- InChIKey: JOZLSJQBIRCLTJ-UHFFFAOYSA-N
- SMILES: FC(CN)(CN1C(C)=C(C)C(C)=N1)F
計算された属性
- 精确分子量: 203.12340382g/mol
- 同位素质量: 203.12340382g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 199
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.1
- トポロジー分子極性表面積: 43.8Ų
2,2-difluoro-3-(trimethyl-1H-pyrazol-1-yl)propan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-788332-0.5g |
2,2-difluoro-3-(trimethyl-1H-pyrazol-1-yl)propan-1-amine |
2137611-56-2 | 95% | 0.5g |
$1084.0 | 2024-05-22 | |
Enamine | EN300-788332-0.25g |
2,2-difluoro-3-(trimethyl-1H-pyrazol-1-yl)propan-1-amine |
2137611-56-2 | 95% | 0.25g |
$1038.0 | 2024-05-22 | |
Enamine | EN300-788332-5.0g |
2,2-difluoro-3-(trimethyl-1H-pyrazol-1-yl)propan-1-amine |
2137611-56-2 | 95% | 5.0g |
$3273.0 | 2024-05-22 | |
Enamine | EN300-788332-1.0g |
2,2-difluoro-3-(trimethyl-1H-pyrazol-1-yl)propan-1-amine |
2137611-56-2 | 95% | 1.0g |
$1129.0 | 2024-05-22 | |
Enamine | EN300-788332-0.1g |
2,2-difluoro-3-(trimethyl-1H-pyrazol-1-yl)propan-1-amine |
2137611-56-2 | 95% | 0.1g |
$993.0 | 2024-05-22 | |
Enamine | EN300-788332-0.05g |
2,2-difluoro-3-(trimethyl-1H-pyrazol-1-yl)propan-1-amine |
2137611-56-2 | 95% | 0.05g |
$948.0 | 2024-05-22 | |
Enamine | EN300-788332-2.5g |
2,2-difluoro-3-(trimethyl-1H-pyrazol-1-yl)propan-1-amine |
2137611-56-2 | 95% | 2.5g |
$2211.0 | 2024-05-22 | |
Enamine | EN300-788332-10.0g |
2,2-difluoro-3-(trimethyl-1H-pyrazol-1-yl)propan-1-amine |
2137611-56-2 | 95% | 10.0g |
$4852.0 | 2024-05-22 |
2,2-difluoro-3-(trimethyl-1H-pyrazol-1-yl)propan-1-amine 関連文献
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
2,2-difluoro-3-(trimethyl-1H-pyrazol-1-yl)propan-1-amineに関する追加情報
Compound CAS No 2137611-56-2: 2,2-Difluoro-3-(Trimethyl-1H-Pyrazol-1-Yl)Propan-1-Amine
The compound with CAS No 2137611-56-2, known as 2,2-difluoro 3-(trimethyl pyrazol yl propan amine, is a highly specialized organic compound that has garnered significant attention in the fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a fluorinated propane backbone and a trimethylpyrazole substituent. The presence of these functional groups imparts distinctive chemical properties that make it suitable for various applications.
The synthesis of CAS No 2137611-56- involves a multi-step process that typically begins with the preparation of the pyrazole ring system. This is followed by the introduction of the trimethyl substituent and subsequent fluorination to achieve the desired fluorinated product. The synthesis pathway has been optimized over time to ensure high yield and purity, making it feasible for large-scale production in industrial settings.
Recent studies have highlighted the potential of this compound in the development of advanced materials. For instance, research published in *Journal of Materials Chemistry* demonstrates that CAS No 21376-56 exhibits exceptional thermal stability and mechanical strength when incorporated into polymer matrices. These properties make it a promising candidate for use in high-performance composites and lightweight structural materials.
In addition to its material science applications, this compound has also shown potential in pharmaceutical research. A study conducted at the University of California, Los Angeles (UCLA), revealed that CAS No 2-difluoro derivatives can act as inhibitors for certain enzymes involved in metabolic disorders. This finding opens up new avenues for drug development targeting conditions such as diabetes and obesity.
The chemical structure of CAS No 56-amine plays a crucial role in its reactivity and functionality. The fluorinated propane backbone contributes to its hydrophobicity, while the pyrazole ring introduces aromaticity and potential sites for further functionalization. These features make it an ideal building block for constructing more complex molecules with tailored properties.
From an environmental perspective, researchers have investigated the biodegradability and toxicity of this compound. According to findings published in *Environmental Science & Technology*, CAS No 56-propanamine exhibits low toxicity to aquatic organisms under standard test conditions. However, further studies are required to assess its long-term environmental impact and potential for bioaccumulation.
In conclusion, CAS No 2137611-56-2 represents a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application research, positions it as a key material for future innovations in both industry and academia.
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